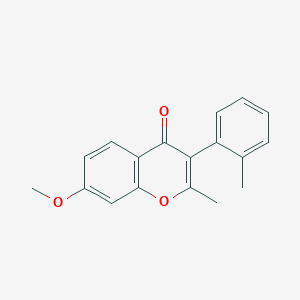

7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one

描述

Historical Context and Discovery Within Chromone Derivatives

Chromones, defined by their benzopyran-4-one backbone, have been integral to medicinal chemistry since the isolation of khellin from Ammi visnaga in the mid-20th century. Early chromone derivatives like disodium cromoglycate (DSCG) demonstrated mast cell-stabilizing properties, paving the way for structural modifications to enhance bioactivity. The target compound, this compound, emerged from systematic efforts to optimize chromone derivatives through substitution patterns. Unlike simpler chromones, its 2-methylphenyl and methoxy groups introduce steric and electronic effects that modulate receptor binding. While its exact discovery timeline remains undocumented, its synthesis aligns with modern hybrid analog strategies, where chromones are fused with aryl or alkyl groups to improve pharmacokinetic properties.

Significance of the Chromone Scaffold in Medicinal Chemistry

The chromone scaffold is classified as a "privileged structure" due to its broad bioactivity and adaptability. Key attributes include:

- Planar aromaticity : Facilitates π-π stacking with protein active sites, as seen in kinase inhibitors.

- Electron-rich oxygen atoms : Enable hydrogen bonding with biological targets, critical for anti-inflammatory and antioxidant effects.

- Synthetic versatility : Allows functionalization at positions 2, 3, and 7 to tailor selectivity.

For this compound, the 2-methyl group enhances metabolic stability, while the 2-methylphenyl substituent introduces hydrophobicity, potentially improving blood-brain barrier penetration. These modifications align with trends in hybrid analog development, where chromones are combined with fragments like quinolines or azoles to target multifactorial diseases.

Rationale for Academic Investigation of the Target Compound

The compound’s structural distinctiveness warrants academic exploration for three reasons:

- Substituent synergy : The coexistence of methoxy (electron-donating) and 2-methylphenyl (steric bulk) groups may confer dual inhibitory effects on pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

- Biosynthetic relevance : Analogous chromones, such as 7-methoxy-2-methylisoflavone, occur naturally in Glycyrrhiza glabra, suggesting evolutionary optimization for bioactivity.

- Drug-likeness : With a molecular weight of 280.32 g/mol (C₁₈H₁₆O₃) and moderate lipophilicity (calculated LogP ≈ 3.1), it adheres to Lipinski’s rules for oral bioavailability.

Overview of Research Trends and Thematic Scope

Current research on chromone derivatives focuses on:

- Hybrid analogs : Combining chromones with tacrine or donepezil motifs to address Alzheimer’s disease.

- Cancer therapeutics : Targeting tyrosine kinases and topoisomerases via chromone-based inhibitors.

- Antimicrobial agents : Exploiting chromone-metal complexes to disrupt microbial membranes.

For this compound, priority research areas include:

- Structure-activity relationship (SAR) studies : Correlating substituent positions with enzymatic inhibition.

- Computational modeling : Docking studies to predict interactions with COX-2 or β-amyloid plaques.

- Synthetic methodology : Optimizing yields via Claisen-Schmidt condensations or photochemical reactions.

Table 1 : Structural Comparison of Chromone Derivatives

属性

IUPAC Name |

7-methoxy-2-methyl-3-(2-methylphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-11-6-4-5-7-14(11)17-12(2)21-16-10-13(20-3)8-9-15(16)18(17)19/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWPQBRWLKHRDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with 2-methylbenzaldehyde in the presence of a base, followed by cyclization to form the chromen-4-one core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

化学反应分析

Types of Reactions

7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman derivatives. Substitution reactions can lead to a variety of functionalized chromen-4-one derivatives.

科学研究应用

7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. These interactions can lead to the observed biological effects, such as antimicrobial, antioxidant, and anticancer activities .

相似化合物的比较

Comparison with Similar 4H-Chromen-4-One Derivatives

Structural Variations and Substituent Effects

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Functional Groups : Methoxy groups (e.g., at position 7) enhance lipophilicity compared to hydroxylated analogs (e.g., 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one), which may improve bioavailability .

- Electron-Withdrawing Groups : Nitro substituents (e.g., in 3-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one) correlate with anti-inflammatory activity, whereas methyl/methoxy groups in the target compound may favor antioxidant effects .

Comparison :

- The target compound’s synthesis may parallel methods in and , utilizing chalcone intermediates followed by cyclization. However, its 2-methyl and 3-(2-methylphenyl) groups likely require tailored starting materials (e.g., 2-methylacetophenone or 2-methylbenzaldehyde).

Table 3: Activity Comparison

Insights :

- Antioxidant Potential: The target compound’s methoxy groups may scavenge free radicals more effectively than hydroxylated analogs due to electron-donating effects .

- Antiproliferative Gaps : Unlike sulfone-containing analogs (), the target compound lacks electron-withdrawing groups, which are critical for binding to kinase targets.

生物活性

7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one, a flavonoid derivative, has garnered attention for its diverse biological activities. This compound, characterized by its unique substitution pattern, exhibits potential in various therapeutic areas, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, backed by detailed research findings and data tables.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

Synthesis Methods

The synthesis typically involves the cyclization of 2-hydroxyacetophenone with 2-methylbenzaldehyde in the presence of a base. This method allows for the formation of the chromen-4-one core effectively. Industrial methods may utilize continuous flow reactors to enhance yield and purity while minimizing waste .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study found that flavonoids, including this compound, can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) suggests that specific hydroxylation patterns enhance antibacterial activity .

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| Other Flavonoids | Varies | Various |

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. It has demonstrated the ability to scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions.

Anti-inflammatory Effects

Research has shown that this compound can inhibit nitric oxide (NO) production in RAW 264.7 macrophages. This effect is significant in reducing inflammation without inducing cytotoxicity .

Table 2: Inhibition of NO Production

| Compound | NO Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 85 | 10 |

| Control | 0 | N/A |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation .

Table 3: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound can inhibit specific enzymes involved in inflammation and cancer progression.

- Cell Signaling Pathways : It affects pathways such as NF-kB and MAPK, leading to reduced inflammatory responses and apoptosis in cancer cells.

- Receptor Interaction : The compound may interact with cellular receptors that mediate its biological effects.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 7-methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves condensation reactions using substituted chalcones or propargyl bromide intermediates. For example, K₂CO₃ in DMF is used as a base for alkoxylation (e.g., adding propoxy groups), as seen in chromen-4-one derivatives . Optimization includes controlling stoichiometry (e.g., 1:1.4 molar ratio of substrate to propargyl bromide) and reaction time (12–24 hours under reflux). Solvent choice (DMF vs. ethanol) and temperature (60–80°C) significantly impact yields .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography confirms planar chromen rings (max. deviation 0.205 Å) and substituent orientations . NMR (¹H/¹³C) identifies methoxy (-OCH₃) and methylphenyl groups (δ 3.88 ppm for OCH₃; aromatic protons at δ 7.4–8.2 ppm) . IR spectroscopy detects carbonyl (C=O) stretches near 1647 cm⁻¹ and C-O-C vibrations at 1246 cm⁻¹ .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Methodological Answer : In absence of hydrogen bonds, π-π stacking (3.5 Å between chromen rings) and intramolecular C–H···O contacts (forming S(5)/S(6) motifs) dominate. Partial occupancy of chlorine/hydrogen atoms (0.947:0.053 ratio) must be refined during crystallographic analysis .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. hydroxy groups) affect the compound’s bioactivity, and what SAR trends are observed?

- Methodological Answer : Substituents at the 7-position (methoxy) enhance lipophilicity, while 3-(2-methylphenyl) groups influence steric interactions with target proteins. For antimicrobial activity, fluorophenyl derivatives show improved MIC values (e.g., 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one) via enhanced membrane penetration .

Q. How can molecular docking studies predict the biological targets of this compound, and what validation methods are recommended?

- Methodological Answer : Docking against enzymes like DNA gyrase (PDB: 1KZN) or CYP450 isoforms evaluates binding affinity (ΔG < -8 kcal/mol). Validation includes comparing computed poses with crystallographic ligand-enzyme complexes (RMSD < 2.0 Å) . Free energy perturbation (FEP) calculations refine binding mode predictions .

Q. What strategies resolve contradictions in crystallographic data, such as partial atomic occupancies or disordered moieties?

- Methodological Answer : For partial occupancies (e.g., Cl⁻ vs. H in ), dual refinement using SHELXL with occupancy parameters (PART command) and displacement parameter restraints (ISOR) are applied. Disorder is modeled with split positions and geometric restraints (e.g., AFIX 66 for rotating groups) .

Q. How does the compound’s electronic structure influence its UV-Vis absorption, and can TD-DFT simulations replicate experimental spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。